molecular formula C12H18N2O2 B1283499 4-(氰基亚甲基)哌啶-1-羧酸叔丁酯 CAS No. 197569-11-2

4-(氰基亚甲基)哌啶-1-羧酸叔丁酯

货号: B1283499
CAS 编号: 197569-11-2
分子量: 222.28 g/mol
InChI 键: BXCZVPSAYHBSQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1.1 Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds, including tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, may exhibit significant antitumor properties. Research has shown that compounds with similar structures can act as inhibitors for specific kinases involved in cancer progression, such as P21-activated kinase 1 (PAK1) . The ability to modify the piperidine scaffold allows for the development of targeted therapies for various cancers.

Case Study:
A study demonstrated that piperidine derivatives could induce cell cycle arrest and apoptosis in cancer cell lines by inhibiting PAK1, suggesting that tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate could be explored further as a potential anticancer agent .

1.2 Neuropharmacology
The piperidine ring is a common motif in neuropharmacological agents. Compounds similar to tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders .

Organic Synthesis

2.1 Building Block in Synthesis
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic additions and cycloadditions.

Synthesis Example:
In synthetic pathways, tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate can be used to create novel heterocyclic compounds through reactions with electrophiles or other nucleophiles, expanding the library of available chemical entities for further research .

生物活性

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is characterized by a piperidine ring with a tert-butyl group and a cyanomethylidene substituent. Its chemical formula is C13_{13}H16_{16}N2_2O2_2, and it has a molecular weight of approximately 232.28 g/mol. The compound exhibits both lipophilic and polar characteristics, which may influence its interaction with biological targets.

The mechanism of action for tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate involves its interaction with specific biological targets, particularly enzymes and receptors. The cyanomethylidene group can engage in nucleophilic interactions, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction may result in altered cellular signaling pathways, contributing to its biological effects.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds, including tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, exhibit antimicrobial properties. A study highlighted that various piperidine derivatives were screened for their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The results showed promising activity against these pathogens, suggesting potential applications in treating bacterial infections .

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, compounds with similar piperidine structures have been evaluated for their ability to induce apoptosis in cancer cell lines. The cyanomethylidene moiety is hypothesized to play a role in enhancing cytotoxicity by interacting with key cellular proteins involved in apoptosis pathways .

Study on Enzyme Inhibition

A significant study focused on the inhibition of specific enzymes by piperidine derivatives, including tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate. The research outlined the compound's ability to inhibit 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, indicating its potential as a lead compound in tuberculosis treatment .

Compound Target Enzyme Inhibition (%) Reference
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylateMenA75%
Piperidine derivative AMenA60%
Piperidine derivative BMenA50%

Cytotoxicity Assays

In cytotoxicity assays conducted on human cancer cell lines, tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate demonstrated a dose-dependent effect on cell viability. At concentrations above 10 µM, significant reductions in cell viability were observed, suggesting that the compound could be further developed as an anticancer agent .

属性

IUPAC Name

tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCZVPSAYHBSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571556
Record name tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197569-11-2
Record name tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (compound of Example 13; 13.5 g, 67 mmol), anhydrous potassium carbonate (11.22 g, 81 mmol) and cyanomethyl phosphonic acid diethylester (15.6 g, 88 mmol) in THF (70 mL) was heated at reflux for 12 h. THF was evaporated and the residue was dissolved in chloroform (2×50 mL). The resulting solution was washed with water (2×50 mL) and brine (50 mL). The organic phase obtained was dried over anhydrous sodium sulphate and concentrated to afford the title compound.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1.0 M of potassium tert-butoxide in THF (26.3 mL) at 0° C. was added drop wise a solution of diethyl cyanomethylphosphonate (4.47 mL, 0.0276 mol) in THF (33.6 mL). The reaction was warmed to RT and then cooled at 0° C. again. To the reaction mixture was then added a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (5.0 g, 0.025 mol) in THF (6.72 mL). The reaction was allowed to warm up to RT and stirred overnight. After being quenched with water, the mixture was extracted with EtOAc. The combined organic layers were washed with brine, dried, and concentrated. The crude mixture was purified on silica gel eluting with EtOAc in hexanes (0-60%) to give the desired product (5.4 g, 96.81%). LCMS: (M+Na)=244.9, (M-56+H)=167.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.47 mL
Type
reactant
Reaction Step One
Name
Quantity
26.3 mL
Type
solvent
Reaction Step One
Name
Quantity
33.6 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
6.72 mL
Type
solvent
Reaction Step Two
Yield
96.81%

Synthesis routes and methods III

Procedure details

Add diethyl cyanomethylphosphonate (5.33 g, 4.88 mL, 30.11 mmol) to potassium carbonate (3.47 g, 25.09 mmol) in dry THF (10 mL) and stir at room temperature for 15 min., then heat under reflux for 15 min. To this mixture add 4-oxopiperidine-1-carboxylic acid t-butyl ester (5.00, 25.09 mmol) and heat under reflux under nitrogen for 24 hr., allow to cool to room temperature and stand overnight. Pour the reaction mixture into aqueous potassium carbonate solution (10%, 80 mL) and extract the resultant mixture with ethyl acetate (2×50 mL). Combine the organics, dry (MgSO4) and evaporate in vacuo to give 4-cyanomethylenepiperidine-1-carboxylic acid t-butyl ester as a liquid which solidifies on standing (5.39 g, 96.6%). NMR (δ-CDCl3) 1.5 (s, 9H), 2.4 (m, 2H), 2.6 (m, 2H), 3.5 (m, 4H), 5.2 (s, 1H).
Quantity
4.88 mL
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25.09 mmol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Diethyl cyanomethylphosphonate (16 mL, 100 mmol) was dissolved in tetrahydrofuran (360 mL), and a solution of lithium hexamethyldisilazide in tetrahydrofuran (1 M, 100 mL, 100 mmol) and a solution of tert-butyl 4-oxopiperidine-1-carboxylate (18 g, 91 mmol) in tetrahydrofuran (36 mL) were added under a nitrogen atmosphere at −70° C., followed by stirring at the same temperature for 40 minutes. A saturated aqueous ammonium chloride solution was added to the reaction solution, followed by extraction with ethyl acetate, and the extract was washed with a saturated aqueous ammonium chloride solution. After the solvent was distilled off under reduced pressure, the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate), and a fraction corresponding to the Rf value=0.41 (hexane/ethyl acetate=3/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (22 g) as a white solid (quantitative yield).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。